molecular formula C12H13N5OS B2504300 N-(5-Methyl-1,3,4-thiadiazol-2-yl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide CAS No. 2415518-15-7

N-(5-Methyl-1,3,4-thiadiazol-2-yl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide

Cat. No.: B2504300
CAS No.: 2415518-15-7
M. Wt: 275.33
InChI Key: OHMRPEVWDGIPDO-UHFFFAOYSA-N
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Description

N-(5-Methyl-1,3,4-thiadiazol-2-yl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anticonvulsant properties . The unique structure of this compound, which includes a thiadiazole ring fused with a tetrahydrocinnoline moiety, makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Methyl-1,3,4-thiadiazol-2-yl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-amine with 5,6,7,8-tetrahydrocinnoline-3-carboxylic acid. The reaction is carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane . The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(5-Methyl-1,3,4-thiadiazol-2-yl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(5-Methyl-1,3,4-thiadiazol-2-yl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-Methyl-1,3,4-thiadiazol-2-yl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-1,3,4-thiadiazole-2-amine
  • 5,6,7,8-Tetrahydrocinnoline-3-carboxylic acid
  • N-(4-Nitrophenyl)-5-methyl-1,3,4-thiadiazole-2-carboxamide

Uniqueness

N-(5-Methyl-1,3,4-thiadiazol-2-yl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide is unique due to its combined thiadiazole and tetrahydrocinnoline structure, which imparts enhanced biological activity and stability compared to its individual components .

Properties

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5OS/c1-7-14-17-12(19-7)13-11(18)10-6-8-4-2-3-5-9(8)15-16-10/h6H,2-5H2,1H3,(H,13,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHMRPEVWDGIPDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=NN=C3CCCCC3=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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